3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-12-6-7-13(19)14(8-12)20-17(22)15-9-16(21-24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHMJULAIGBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
A prevalent method involves the reaction of chloro oxime derivatives with α,β-unsaturated esters. For example, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid was synthesized via cyclocondensation of chloro oxime with (E)-ethyl-3-phenylprop-2-enoate in chloroform and triethylamine. This method, adaptable to the target compound, would require:
- Chloro oxime precursor : Derived from hydroxylamine and a chlorinated carbonyl compound.
- α,β-unsaturated ester : Ethyl propiolate or similar to form the isoxazole backbone.
Reaction Conditions :
- Solvent: Chloroform or dichloromethane.
- Base: Triethylamine (1.5 equiv).
- Temperature: Room temperature, 24–48 hours.
Introduction of the Benzyloxy Group
Alkylation Techniques
The benzyloxy group at position 3 is introduced via nucleophilic substitution or Mitsunobu reaction. In a representative procedure, 3-hydroxyisoxazole-5-carboxylic acid is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH):
$$
\text{3-Hydroxyisoxazole-5-carboxylic acid} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{3-(Benzyloxy)isoxazole-5-carboxylic acid}
$$
Optimization Notes :
- Solvent : DMF or acetone for polar aprotic conditions.
- Yield : Typically >80% with excess benzyl bromide.
Carboxamide Formation
Coupling Reagents (EDC/DMAP)
The carboxylic acid intermediate is activated for amide bond formation using carbodiimide reagents. For instance, 3-(benzyloxy)isoxazole-5-carboxylic acid is coupled with 2,5-difluoroaniline using EDC·HCl and DMAP in dichloromethane:
$$
\text{3-(Benzyloxy)isoxazole-5-carboxylic acid} + \text{2,5-Difluoroaniline} \xrightarrow{\text{EDC·HCl, DMAP}} \text{Target Compound}
$$
Procedure :
Direct Aminolysis
Alternative methods employ aminolysis of ester precursors. For example, ethyl 3-(benzyloxy)isoxazole-5-carboxylate reacts with 2,5-difluoroaniline in ethanol under reflux:
$$
\text{Ethyl 3-(benzyloxy)isoxazole-5-carboxylate} + \text{2,5-Difluoroaniline} \xrightarrow{\text{Ethanol, 80°C}} \text{Target Compound}
$$
Conditions :
Optimization and Purification
Solvent and Temperature Effects
Purification Techniques
- Flash Chromatography : Silica gel with ethyl acetate/hexane (8:2) effectively separates the carboxamide.
- Recrystallization : Cold ethanol or ethyl acetate/hexane mixtures yield high-purity solids.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| EDC/DMAP Coupling | DCM, RT, 24–48 h | 70–85% | High selectivity, mild conditions |
| Direct Aminolysis | Ethanol, 80°C, 1 h | 91% | Rapid, no coupling agents required |
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Properties
-
Anticancer Activity
- Isoxazole derivatives are being investigated for their anticancer properties. Studies have demonstrated that certain isoxazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
- Neurological Disorders
Biochemical Applications
- Enzyme Inhibition Studies
- Molecular Probes
Case Studies
- Case Study on Anti-inflammatory Effects
- Case Study on Anticancer Activity
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Analogs Identified
The primary structural analog for comparison is N-([(Benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide (CAS: 338399-38-5, ). Additional insights are drawn from benzotriazole derivatives (), though their heterocyclic core differs.
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
Biological Activity
3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is a synthetic compound belonging to the isoxazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the isoxazole ring, a benzyloxy group, and a difluorophenyl moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 300.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Mitochondrial Permeability Transition Pore (mtPTP) : This compound may inhibit mtPTP opening, which is crucial in regulating cell death pathways. Disruption of mtPTP can lead to apoptosis in cancer cells .
- Apoptosis Modulation : Studies indicate that derivatives of isoxazole can induce apoptosis by altering the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 and p21 .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been found to reduce cell viability in human promyelocytic leukemia (HL-60) cells with an IC value in the micromolar range .
- Mechanistic Insights : The compound's ability to modulate apoptosis-related proteins suggests that it may serve as a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
- Neuroinflammation : Isoxazole derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The inhibition of inflammatory pathways may contribute to their protective effects on neuronal cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
